2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
2-(3-Methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a methylphenoxy-acetamide moiety. These analogs share a common scaffold: an acetamide backbone with a phenoxy group and a 3-phenyl-1,2,4-oxadiazole substituent. The target compound distinguishes itself via a 3-methylphenoxy group, which may influence lipophilicity, steric effects, and binding interactions compared to derivatives with electron-withdrawing (e.g., Cl, F) or polar (e.g., hydroxyl) substituents.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-6-5-9-15(10-13)23-12-16(22)19-11-17-20-18(21-24-17)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBOUOIZRACJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321805 | |
| Record name | 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838886-34-3 | |
| Record name | 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Introduction of the acetamide moiety: This step involves the reaction of the oxadiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The synthesis of compounds similar to 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has shown promising results against various bacterial strains. For instance, derivatives with oxadiazole rings exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Oxadiazole derivatives have also been investigated for their anticancer effects. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways. The specific interactions of this compound with cancer cell lines such as HCT116 and MCF7 have been documented, showing cytotoxic effects that warrant further exploration .
Analgesic and Anti-inflammatory Effects
Some derivatives of oxadiazole have been studied for their analgesic and anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds with similar structures to this compound may offer therapeutic benefits in pain management .
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives could possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neural receptors makes them candidates for further investigation in neuropharmacology .
Case Study 1: Antimicrobial Activity Assessment
In a study conducted by Özyazıcı et al., several oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity using disc diffusion methods. Among these, compounds structurally similar to this compound showed enhanced activity against Bacillus species compared to standard antibiotics .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity study utilizing the NCI-60 cell line panel revealed that certain oxadiazole derivatives exhibit selective toxicity towards specific cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced cytotoxicity profiles, suggesting that further structural optimization could lead to more potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Implications
- Proteasome Inhibition: –3 highlight oxadiazole-acetamides as non-covalent proteasome inhibitors. The target’s 3-methylphenoxy group may modulate binding to proteasome active sites, balancing hydrophobicity and steric bulk [3](E3).
- Bioavailability : Methyl and ethyl groups enhance lipophilicity (predicted logP >3), favoring passive diffusion, whereas polar substituents (e.g., hydroxy) may limit cell permeability [5](E5).
Biological Activity
Chemical Structure and Properties
2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound characterized by its unique three-part structure: a 3-methylphenoxy group, an acetamide linkage, and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. The presence of the oxadiazole ring is significant as it contributes to the compound's potential biological activities, particularly in medicinal chemistry.
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities, including:
- Antitumor Activity : The oxadiazole moiety has been linked to anticancer properties through its ability to inhibit various enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazole can target thymidylate synthase and HDAC (histone deacetylase), both crucial for cancer cell survival and proliferation .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against various pathogens .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair.
- Receptor Modulation : It could modulate receptor signaling pathways that are vital for cell survival and proliferation.
- Apoptosis Induction : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | Contains multiple phenyl and oxadiazole groups | High anticancer activity |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazol | Lacks acetamide but retains oxadiazole core | Moderate antimicrobial activity |
| N-(4-{3-[4-(3-methylphenoxy)phenyl]-1,2,4}oxadiazole) | Different phenolic substitutions | Variable bioactivity based on substitution |
These variations illustrate how modifications in the chemical structure can influence the biological properties of related compounds.
Case Studies
Recent research has focused on the anticancer potential of oxadiazole derivatives. For instance:
- In Vitro Studies : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values lower than standard chemotherapy drugs like doxorubicin against various cancer cell lines .
- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression .
These findings suggest a promising avenue for further development of this compound as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
